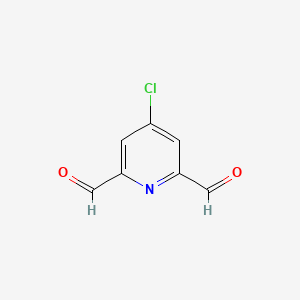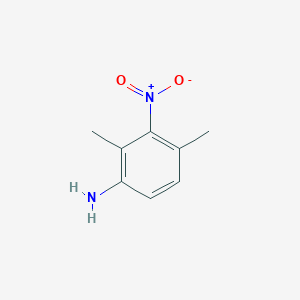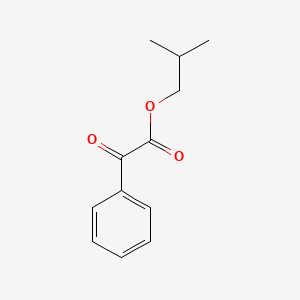
4-Chloropyridine-2,6-dicarbaldehyde
概要
説明
4-Chloropyridine-2,6-dicarbaldehyde is a chemical compound with the CAS Number: 311767-65-4 . It has a molecular weight of 169.57 and its IUPAC name is 4-chloro-2,6-pyridinedicarbaldehyde . It is typically stored at a temperature of 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-Chloropyridine-2,6-dicarbaldehyde is 1S/C7H4ClNO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-4H . The molecular structure of chloropyridine, a related compound, has been determined by gas-phase electron diffraction supplemented with rotation constants and restraints based on calculations .Physical And Chemical Properties Analysis
4-Chloropyridine-2,6-dicarbaldehyde has a molecular weight of 169.57 and is a powder at room temperature . It has a predicted density of 1.437±0.06 g/cm3 , a boiling point of 256.6ºC at 760mmHg , and a flash point of 109ºC .科学的研究の応用
Intermediate in Chemical Reactions
4-Chloropyridine-2,6-dicarbaldehyde is used as an intermediate in many chemical reactions . It plays a crucial role in the synthesis of various complex molecules due to its unique structure and reactivity.
Development of Pharmaceuticals
This compound is used in the development of pharmaceuticals . Its unique structure allows it to be used in the synthesis of various drugs, enhancing their effectiveness and safety.
Agrochemical Production
In the agricultural industry, chloropyridine derivatives are used to produce fungicides and insecticides . 4-Chloropyridine-2,6-dicarbaldehyde, being a chloropyridine derivative, can be used in the synthesis of these agrochemicals.
Metal Complexes
4-Chloropyridine-2,6-dicarbaldehyde can be used in the development of metal complexes . These complexes have various applications in catalysis, materials science, and other fields.
Catalyst in Pyrrolation/Cyclization
It is used as a catalyst in the one-pot pyrrolation/cyclization of anthranilic acids for the manufacture of fluorazone derivatives .
Synthesis of Pyrazine-2,5- and -2,6-Dicarbaldehydes
4-Chloropyridine-2,6-dicarbaldehyde can be used in the synthesis of pyrazine-2,5- and -2,6-dicarbaldehydes . These compounds have various applications in the field of organic synthesis.
Safety and Hazards
作用機序
Target of Action
It’s known that chloropyridines are often used as intermediates in various chemical reactions .
Mode of Action
Chloropyridines, in general, are known to participate in a variety of chemical reactions, acting as intermediates .
Result of Action
As an intermediate in chemical reactions, its effects would largely depend on the specific reactions and the resulting compounds .
特性
IUPAC Name |
4-chloropyridine-2,6-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKSABGWROVHEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601183 | |
| Record name | 4-Chloropyridine-2,6-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyridine-2,6-dicarbaldehyde | |
CAS RN |
311767-65-4 | |
| Record name | 4-Chloropyridine-2,6-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Bromophenyl)formamido]propanoic acid](/img/structure/B3258873.png)
![2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B3258877.png)
![1,2-Ethanediamine, N,N,N',N'-tetramethyl-, polymer with1,1'-oxybis[2-chloroethane]OTHER CA INDEX NAMES:Ethane, 1,1'-oxybis[2-chloro-, polymer withN,N,N',N'-tetramethyl-1,2-ethanediamine](/img/structure/B3258882.png)








![Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1H-benzimidazol-2-ylthio)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3258962.png)
